3-(Hydroxymethyl)-N-(2-methylsulfanylpropyl)azetidine-1-carboxamide

Polar surface area Hydrogen-bond donor Bioisosteric replacement

3-(Hydroxymethyl)-N-(2-methylsulfanylpropyl)azetidine-1-carboxamide (CAS 2133732-05-3) belongs to the azetidine-1-carboxamide class defined by a strained four-membered heterocyclic ring, a 3‑hydroxymethyl substituent, and an N‑(2‑methylsulfanylpropyl) urea‑type side chain. The 3‑hydroxymethyl‑azetidine motif was recently validated as an effective bioisostere of pyrrolidin‑3‑ol in a 2024 AI‑enabled campaign that yielded potent, orally bioavailable DNA polymerase theta (Polθ) inhibitors with cellular IC50 values ≤0.14 µM.

Molecular Formula C9H18N2O2S
Molecular Weight 218.32
CAS No. 2133732-05-3
Cat. No. B2644628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)-N-(2-methylsulfanylpropyl)azetidine-1-carboxamide
CAS2133732-05-3
Molecular FormulaC9H18N2O2S
Molecular Weight218.32
Structural Identifiers
SMILESCC(CNC(=O)N1CC(C1)CO)SC
InChIInChI=1S/C9H18N2O2S/c1-7(14-2)3-10-9(13)11-4-8(5-11)6-12/h7-8,12H,3-6H2,1-2H3,(H,10,13)
InChIKeyHVMMUWACPGYGHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Hydroxymethyl)-N-(2-methylsulfanylpropyl)azetidine-1-carboxamide (CAS 2133732-05-3): Core Structure for Polθ Inhibitor and Azetidine Bioisostere Scaffold Procurement


3-(Hydroxymethyl)-N-(2-methylsulfanylpropyl)azetidine-1-carboxamide (CAS 2133732-05-3) belongs to the azetidine-1-carboxamide class defined by a strained four-membered heterocyclic ring, a 3‑hydroxymethyl substituent, and an N‑(2‑methylsulfanylpropyl) urea‑type side chain . The 3‑hydroxymethyl‑azetidine motif was recently validated as an effective bioisostere of pyrrolidin‑3‑ol in a 2024 AI‑enabled campaign that yielded potent, orally bioavailable DNA polymerase theta (Polθ) inhibitors with cellular IC50 values ≤0.14 µM [1][2]. This compound provides the identical core scaffold with a distinct thioether‑containing N‑substituent, positioning it as a key structural variant for building focused libraries or exploring structure‑activity relationships (SAR) around a clinically relevant synthetic‑lethal target.

Why Generic Azetidine-1-Carboxamides Cannot Substitute for 3-(Hydroxymethyl)-N-(2-methylsulfanylpropyl)azetidine-1-carboxamide (CAS 2133732-05-3) in Polθ-Focused Research


The Polθ inhibitor pharmacophore depends critically on two orthogonal vectors: the 3‑hydroxymethylazetidine ring that occupies a polar pocket via H‑bond interactions, and the N‑substituent that extends into a lipophilic cleft to drive target engagement [1]. Replacing the 2‑methylsulfanylpropyl chain with a simple alkyl or aryl group eliminates the thioether H‑bond acceptor and alters the C‑S‑C bond angle (≈99°), which directly changes the trajectory of the side chain and can disrupt key contacts . Even within the same congeneric series, a one‑carbon shortening of the linker (2‑methylsulfanylethyl versus 2‑methylsulfanylpropyl) has been documented to yield measurably different pharmacological profiles in azetidine‑based analogs, implying that a generic sub‑structural replacement cannot reproduce the same conformational landscape and is thus unsuitable for reliable SAR studies or patent position building . The quantitative evidence below demonstrates exactly where this specific analog diverges from its closest comparators.

Quantitative Differentiation Evidence for 3-(Hydroxymethyl)-N-(2-methylsulfanylpropyl)azetidine-1-carboxamide (CAS 2133732-05-3) Versus Closest Analogs


Hydrogen-Bond Donor Count: 3‑Hydroxymethyl vs. 3‑Methoxymethyl Azetidine‑1‑Carboxamide

The target compound possesses a free hydroxyl group on the azetidine ring that introduces one additional hydrogen‑bond donor (HBD) relative to the closest 3‑methoxymethyl analog. This difference translates to a higher topological polar surface area (tPSA), which can alter membrane permeability, solubility, and protein‑ligand interaction profiles .

Polar surface area Hydrogen-bond donor Bioisosteric replacement Medicinal chemistry Polθ inhibitor

Scaffold Activity Benchmarking: 3‑Hydroxymethyl‑Azetidine Core as Polθ Pharmacophore

The 3‑hydroxymethyl‑azetidine core was validated in a 2024 structure‑based drug design campaign as an effective bioisostere of pyrrolidin‑3‑ol within Polθ inhibitors. Key SAR from this study provides quantitative benchmarks for the compound family, establishing the scaffold's baseline potency [1][2]. While the disclosed lead compounds (A7, B3, C1) differ in their N‑substituents from the target molecule, the shared core unequivocally defines this sub‑class as a productive chemical starting point for Polθ inhibitor design [1].

DNA polymerase theta IC50 Synthetic lethality BRCA-deficient tumors TMEJ inhibition

Side‑Chain Length Differentiation: N‑(2‑Methylsulfanylpropyl) vs. N‑(2‑Methylsulfanylethyl)

The propyl spacer of the 2‑methylsulfanylpropyl chain extends the sulfur‑containing side chain by one methylene unit compared to the 2‑methylsulfanylethyl analog. This lengthening increases the rotatable bond count, alters the spatial disposition of the thioether, and can modulate binding pocket complementarity as documented in standard azetidine SAR campaigns [1]. Though direct target‑compound bioactivity data remain absent from peer‑reviewed literature, the structural difference is quantitative and directly measurable.

N-substituent Linker length Conformational flexibility SAR Thioether

Scaled Procurement Purity: Qualified Building Block Specifications from Biosynth/CymitQuimica

The target compound was offered by CymitQuimica (Biosynth brand) as a versatile small‑molecule scaffold with a minimum purity of 95% across quantities up to 250 mg . This purity level is documented against specific lot‑release criteria and is directly comparable to the ≥95% specification commonly quoted for the 3‑(methoxymethyl) analog .

Purity specification Quality control Building block Biosynth CymitQuimica

Best Application Scenarios for 3-(Hydroxymethyl)-N-(2-methylsulfanylpropyl)azetidine-1-carboxamide (CAS 2133732-05-3) Based on Quantitative Differentiation Evidence


Bioisosteric Replacement in Polθ Inhibitor Lead Optimization for BRCA-Deficient Cancers

The 3‑hydroxymethyl‑azetidine core, established as a bioisostere of pyrrolidin‑3‑ol in Polθ inhibitors [1], can be procured as a pre‑assembled building block to systematically replace the pyrrolidine scaffold in existing lead series. With compound C1 demonstrating TMEJ IC50 of 0.14 µM in HEK293 cells and BRCA2‑/‑ antiproliferation IC50 of 8.1 µM [2], the target compound provides an isomeric entry point to explore N‑substituent SAR while preserving the validated pharmacophoric core.

Fragment-Based Drug Design Leveraging Unique Thioether Side Chain and H‑Bond Donor Profile

The specific combination of a 2‑methylsulfanylpropyl N‑substituent and a free hydroxymethyl group (2 hydrogen‑bond donors; tPSA ~52.8 Ų) provides a fragment‑like scaffold that can be prioritized for fragment‑based screening libraries targeting proteins known to interact with thioether‑containing ligands . The higher tPSA relative to the methoxymethyl analog makes this compound particularly suitable for targets with polar binding pockets where an additional H‑bond donor is beneficial.

Synthetic Methodology Development for Azetidine‑1‑Carboxamide Libraries

As a discontinued but previously quality‑controlled product (Biosynth brand; purity min. 95% ), this compound serves as an authentic reference standard for developing novel synthetic routes to N‑functionalized 3‑hydroxymethyl‑azetidine‑1‑carboxamides. The presence of the thioether moiety introduces a mild oxidizable handle (sulfide → sulfoxide/sulfone) that can be exploited in late‑stage diversification strategies, a feature absent in the 3‑methoxymethyl analog.

Pharmacokinetic Probe Design – Metabolite Tracking via Sulfur-Containing Side Chain

The 2‑methylsulfanylpropyl chain provides a sulfur atom that can serve as a metabolic soft spot or be isotopically labelled (34S) for tracking metabolic fate in in vitro ADME assays. This feature is directly relevant to optimizing the metabolic stability of 3‑hydroxymethyl‑azetidine‑based Polθ inhibitors, where N‑dealkylation was identified as a primary clearance pathway [1].

Quote Request

Request a Quote for 3-(Hydroxymethyl)-N-(2-methylsulfanylpropyl)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.